molecular formula C13H21NO4S B2951865 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide CAS No. 1797281-66-3

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide

Cat. No.: B2951865
CAS No.: 1797281-66-3
M. Wt: 287.37
InChI Key: SHNRCJGWEFIJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone substituted with a 2-methoxyethyl group attached to a 3-methoxyphenyl aromatic ring. The compound’s structure includes two methoxy groups: one at the 3-position of the phenyl ring and another on the ethyl chain adjacent to the sulfonamide nitrogen. This configuration introduces steric and electronic effects that may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-4-8-19(15,16)14-10-13(18-3)11-6-5-7-12(9-11)17-2/h5-7,9,13-14H,4,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRCJGWEFIJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) is central to its reactivity. Key reactions include:

a. Hydrolysis
Under acidic or basic conditions, sulfonamides undergo hydrolysis to yield sulfonic acids and amines. For this compound:

N 2 Methoxy 2 3 methoxyphenyl ethyl propane 1 sulfonamideHCl H2O2 Methoxy 2 3 methoxyphenyl ethylamine+Propane 1 sulfonic acid\text{N 2 Methoxy 2 3 methoxyphenyl ethyl propane 1 sulfonamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{2 Methoxy 2 3 methoxyphenyl ethylamine}+\text{Propane 1 sulfonic acid}

  • Conditions : 6M HCl, reflux (12–24 h) or 2M NaOH, 80–100°C.

  • Mechanism : Nucleophilic attack at the sulfur atom, breaking the S-N bond.

b. Alkylation/Acylation
The sulfonamide nitrogen can react with alkyl halides or acyl chlorides:

R X+SulfonamideN Alkylated Acylated sulfonamide\text{R X}+\text{Sulfonamide}\rightarrow \text{N Alkylated Acylated sulfonamide}

  • Example : Reaction with methyl iodide in DMF/K2_2CO3_3 yields N-methyl derivatives .

Methoxyphenyl Ring Reactions

The aromatic ring undergoes electrophilic substitution, directed by the methoxy group’s ortho/para-activating effects:

a. Nitration

CompoundHNO3/H2SO4Nitro substituted derivative\text{Compound}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{Nitro substituted derivative}

  • Position : Para to the methoxy group (major product) .

  • Yield : ~60–75% under optimized conditions .

b. Bromination
Electrophilic bromination introduces bromine at the para position:

CompoundBr2/FeBr33 Bromo 4 methoxy derivative\text{Compound}\xrightarrow{\text{Br}_2/\text{FeBr}_3}\text{3 Bromo 4 methoxy derivative}

  • Application : Intermediate for Suzuki-Miyaura cross-coupling.

Ethyl Chain Modifications

The ethyl chain’s methoxy group and adjacent carbon participate in oxidation and elimination:

a. Oxidation

  • Oxidizing Agents : KMnO4_4 (acidic), CrO3_3:

CH OCH3 2KMnO4Ketone or Carboxylic Acid\text{CH OCH}_3\text{ }_2\xrightarrow{\text{KMnO}_4}\text{Ketone or Carboxylic Acid}

  • Product : 2-(3-Methoxyphenyl)-2-oxoethyl propane-1-sulfonamide .

b. Dealkylation
Demethylation of methoxy groups using BBr3_3:

OCH3BBr3OH\text{OCH}_3\xrightarrow{\text{BBr}_3}\text{OH}

  • Yield : ~85% in dichloromethane at -78°C .

Cross-Coupling Reactions

After bromination (Section 2b), the compound participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Br substituted compound+Arylboronic acidPd PPh3 4Biaryl derivative\text{Br substituted compound}+\text{Arylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivative}

  • Conditions : Pd(OAc)2_2, K2_2CO3_3, DMF/H2_2O (3:1), 80°C .

  • Applications : Synthesis of biphenyl analogs for drug discovery .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with mass loss corresponding to SO2_2 and CH3_3O- groups.

Mechanistic Insights

  • Sulfonamide Hydrolysis : Proceeds via a tetrahedral intermediate with protonation of the leaving amine .

  • Electrophilic Aromatic Substitution : Methoxy groups direct incoming electrophiles to para positions, stabilized by resonance .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation and reductive elimination .

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and related sulfonamides or analogs:

Compound Name Key Substituents/Features Aromatic Group Sulfonamide Chain Notable Structural Differences
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide 3-methoxyphenyl, 2-methoxyethyl Phenyl Propane-1-sulfonamide Dual methoxy groups on ethyl and phenyl moieties
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-methoxyphenyl, ethyl Phenyl Benzene-sulfonamide Single methoxy group on phenyl; shorter ethyl chain
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino Thiophene (heterocyclic) None (non-sulfonamide) Heterocyclic aromatic system; amine functionality
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthalen-2-ol, thiophen-2-yl Naphthalene None (non-sulfonamide) Polycyclic aromatic system; hydroxyl and amine groups

Key Observations :

  • Methoxy Positioning : The target compound’s 3-methoxyphenyl group contrasts with the 2-methoxyphenyl group in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. This positional isomerism may alter electronic effects (e.g., resonance donation) and steric interactions with biological targets .
  • Heterocyclic vs. Phenyl Systems : Compounds with thiophene () or naphthalene moieties exhibit distinct electronic profiles due to heteroatoms or extended aromaticity, which may influence lipophilicity and metabolic stability compared to the target’s phenyl-based structure .

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 273.34 g/mol

Research indicates that sulfonamide compounds, including this compound, primarily exert their biological effects through the inhibition of specific enzymes or pathways. These may include:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, often targeting bacterial folate synthesis pathways.

Antimicrobial Activity

Various studies have documented the antimicrobial activity of sulfonamide derivatives. For instance, a recent study highlighted that related compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis .

Compound Target Bacteria MIC (µM)
This compoundS. aureus15.625 - 62.5
This compoundE. faecalis62.5 - 125

Anticancer Activity

The anticancer potential of sulfonamides has also been explored. A study demonstrated that certain derivatives could inhibit the growth of various cancer cell lines, with IC50 values indicating effective cytotoxicity . The compound's mechanism may involve the disruption of cellular processes critical for cancer cell proliferation.

Cancer Cell Line IC50 (µM)
Human Colon Cancer (HT-29)20 - 25
Human Lung Cancer (A549)15 - 20

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent investigation into the efficacy of this compound against biofilms formed by Staphylococcus aureus showed promising results. The compound demonstrated a significant reduction in biofilm formation at concentrations as low as 31.108 µg/mL .
  • Case Study on Anticancer Properties :
    In vitro studies conducted on human tumor cell lines revealed that this sulfonamide derivative could inhibit cell growth effectively, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Guidance :

  • Sulfonamide Formation : Use nucleophilic substitution reactions between a propane-1-sulfonyl chloride intermediate and a secondary amine precursor (e.g., 2-methoxy-2-(3-methoxyphenyl)ethylamine). Optimize stoichiometry and solvent polarity (e.g., dichloromethane or THF) to favor sulfonamide bond formation .
  • Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via LC-MS (e.g., m/z 356.2 [M+H]+) and confirm structural integrity using 1^1H/13^13C NMR .
  • Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and catalyst use (e.g., triethylamine as a base) to minimize side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Guidance :

  • NMR Analysis : Assign 1^1H NMR peaks for methoxy groups (δ 3.2–3.8 ppm) and sulfonamide protons (δ 7.1–7.5 ppm for aromatic coupling). Use 13^13C NMR to confirm quaternary carbons in the propane-sulfonamide backbone .
  • Mass Spectrometry : Perform high-resolution LC-MS to verify molecular weight (expected [M+H]+: 356.2) and detect impurities (e.g., unreacted starting materials) .
  • Purity Validation : Compare HPLC retention times against pharmacopeial standards (e.g., USP guidelines for related sulfonamides) to ensure ≤0.1% impurities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the target engagement and mechanistic pathways of this compound in biological systems?

  • Methodological Guidance :

  • In Vitro Assays : Test inhibition of NLRP3 inflammasome activity using J774A.1 macrophages. Measure IL-1β release via ELISA after LPS/ATP stimulation, with dose-response curves (IC50_{50} determination) .
  • Target Validation : Use immunoprecipitation to assess compound interference with protein-protein interactions (e.g., NLRP3/ASC binding) .
  • In Vivo Models : Evaluate therapeutic efficacy in experimental autoimmune encephalomyelitis (EAE) mice. Monitor disease progression and Th17 cytokine levels (IL-17, IL-23) to link mechanism to phenotype .

Q. What strategies are recommended for resolving discrepancies in crystallographic data or purity analyses of this compound derivatives?

  • Methodological Guidance :

  • Crystallographic Refinement : Use SHELX software for structure solution and refinement. Cross-validate data with multiple datasets to address twinning or disorder issues .
  • Multi-Technique Purity Analysis : Combine HPLC, LC-MS, and 1^1H NMR to identify low-abundance impurities (e.g., diastereomers or hydrolysis byproducts). Apply mass-balance calculations to reconcile analytical discrepancies .

Q. How should solubility and stability studies be structured to ensure reproducibility in pharmacological assays for this compound?

  • Methodological Guidance :

  • Solubility Profiling : Test in PBS, DMSO, and lipid-based vehicles. Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 μM.
  • Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for sulfonamide hydrolysis or methoxy group oxidation .

Q. What computational approaches are suitable for studying the structure-activity relationship (SAR) of this sulfonamide derivative?

  • Methodological Guidance :

  • Docking Simulations : Model interactions with NLRP3 or other targets using AutoDock Vina. Prioritize substituent modifications (e.g., methoxy vs. ethoxy groups) based on binding energy scores .
  • QSAR Modeling : Train models on analogues with measured IC50_{50} values to predict bioactivity of untested derivatives. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.